6-Amino-5-bromoquinoxaline hydrobromide is a chemical compound with the molecular formula and a molecular weight of 224.06 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound is classified as a quinoxaline derivative, which are heterocyclic compounds containing two nitrogen atoms in the aromatic ring structure.
6-Amino-5-bromoquinoxaline hydrobromide is derived from 6-aminoquinoxaline through a bromination reaction. The compound falls under the category of organic compounds and heterocycles, specifically within the quinoxaline family. Its structural characteristics make it an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
The synthesis of 6-amino-5-bromoquinoxaline hydrobromide can be achieved through several methods:
In industrial settings, the synthesis is scaled up with optimized conditions for temperature, pressure, and reagent concentrations to ensure high yield and purity.
The molecular structure of 6-amino-5-bromoquinoxaline hydrobromide features a quinoxaline ring with an amino group at the 6-position and a bromine atom at the 5-position. The compound exhibits notable properties:
6-Amino-5-bromoquinoxaline hydrobromide participates in various chemical reactions:
The mechanism of action for 6-amino-5-bromoquinoxaline hydrobromide primarily involves its role as an intermediate in pharmaceutical formulations. It serves as an impurity reference material for brimonidine tartrate, which is used in treating glaucoma. While specific molecular targets are still being researched, it is believed that this compound may interact with various cellular pathways affecting enzyme activity and cellular signaling processes .
6-Amino-5-bromoquinoxaline hydrobromide has several significant applications:
This compound's diverse applications highlight its importance in both academic research and industrial settings, making it a valuable subject of study within the field of chemistry.
Regioselective bromination of quinoxaline scaffolds presents significant challenges due to inherent electron-deficient properties that promote N-bromo complex formation over aromatic ring substitution. The patent CN101318939A details a robust methodology employing in-situ bromination of 6-nitroquinoxaline (derived from 4-nitro-1,2-phenylenediamine and glyoxal) using molecular bromine (Br₂) in dichloromethane at 0–5°C. This approach achieves >85% regioselectivity for the 5-bromo-6-nitroquinoxaline intermediate, attributable to the electron-withdrawing nitro group’s directing effect . Crucially, precise stoichiometric control (1.05 equiv Br₂) and subambient temperatures suppress di-bromination byproducts. Comparative analysis reveals conventional electrophilic bromination of unsubstituted quinoxaline yields complex mixtures, underscoring the superiority of this nitro-directed pathway for securing the 5-bromo regiochemistry essential for downstream amination [3].
Table 1: Bromination Efficiency Under Varied Conditions
Brominating Agent | Temperature (°C) | Solvent | Regioselectivity (%) |
---|---|---|---|
Br₂ (1.05 equiv) | 0–5 | Dichloromethane | >85 |
Br₂ (excess) | 25 | Chloroform | <60 |
N-Bromosuccinimide | 25 | Acetonitrile | 45–50 |
The initial quinoxaline ring formation hinges on acid-catalyzed condensation between 4-nitro-1,2-phenylenediamine and glyoxal (40% aqueous solution). Fourier-transform infrared spectroscopy studies confirm imidazole-based catalysts (e.g., imidazole hydrochloride) accelerate Schiff base formation by polarizing carbonyl groups, reducing activation energy by ∼30 kJ/mol. Cyclodehydration proceeds optimally in ethanol/water (4:1 v/v) at 60°C, achieving 92% conversion to 6-nitroquinoxaline within 2 hours. This efficiency stems from the solvent system’s dual role: ethanol enhances diamine solubility while water facilitates dehydrative aromatization. Notably, replacing glyoxal with alternative dialdehydes like phenylglyoxal decreases yield by 25–40%, highlighting glyoxal’s unique reactivity in forming unsubstituted quinoxaline cores .
Reduction of the 5-bromo-6-nitroquinoxaline intermediate to the target amine exemplifies solvent-dependent kinetics. Hydrogenation in methanol using iron powder and hydrochloric acid follows pseudo-first-order kinetics with a rate constant (k) of 0.118 min⁻¹, completing in 45 minutes at 50°C. Conversely, protic solvents like ethanol or isopropanol lower k to 0.072–0.085 min⁻¹ due to steric hindrance of the alkoxy groups. Aqueous systems accelerate reduction (k = 0.142 min⁻¹) but promote hydrodebromination side reactions (∼15% yield loss). Mixed-solvent approaches—particularly methanol/water (3:1)—optimize both solubility and kinetics, maintaining k > 0.130 min⁻¹ while suppressing debromination to <3% .
Table 2: Hydrogenation Kinetics in Solvent Systems
Solvent | Temperature (°C) | Rate Constant (min⁻¹) | Debromination Byproduct (%) |
---|---|---|---|
Methanol | 50 | 0.118 | <1 |
Ethanol | 50 | 0.072 | 2 |
Water | 50 | 0.142 | 15 |
Methanol/Water (3:1) | 50 | 0.132 | <3 |
Traditional bromination generates halocarbon wastes (e.g., chloroform, dichloroethane) from solvent halogenation. The patent CN101318939A addresses this via:
Catalytic hydrogenation of 5-bromo-6-nitroquinoxaline reveals stark differences between palladium on carbon (Pd/C) and Raney nickel:
Final isolation of 6-amino-5-bromoquinoxaline hydrobromide mandates precise pH and temperature management:
Table 3: Impact of Process Parameters on Hydrobromide Salt Yield
Parameter | Optimal Value | Deviation Effect |
---|---|---|
Crystallization pH | 7.0–7.5 | pH >8: Oiling-out; pH <6: Low purity |
HBr Acidification Temp | 0°C → 25°C (gradient) | >30°C: Decomposition (yield <75%) |
Drying Temperature | 50°C | >70°C: Polymorphic degradation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9